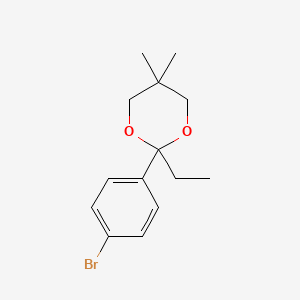
2-(4-Bromophenyl)-2-ethyl-5,5-dimethyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-2-ethyl-5,5-dimethyl-1,3-dioxane is an organic compound that features a brominated phenyl group attached to a dioxane ring
Preparation Methods
The synthesis of 2-(4-Bromophenyl)-2-ethyl-5,5-dimethyl-1,3-dioxane can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobenzyl bromide with ethyl acetoacetate in the presence of a base, followed by cyclization to form the dioxane ring. The reaction conditions typically include the use of a solvent such as ethanol and a catalyst like sodium ethoxide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(4-Bromophenyl)-2-ethyl-5,5-dimethyl-1,3-dioxane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
2-(4-Bromophenyl)-2-ethyl-5,5-dimethyl-1,3-dioxane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-ethyl-5,5-dimethyl-1,3-dioxane involves its interaction with specific molecular targets. The bromine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to various receptors and enzymes . The dioxane ring provides structural stability and can interact with hydrophobic regions of target molecules .
Comparison with Similar Compounds
2-(4-Bromophenyl)-2-ethyl-5,5-dimethyl-1,3-dioxane can be compared with other brominated phenyl compounds and dioxane derivatives:
4-Bromophenylacetic acid: Similar in having a brominated phenyl group but differs in its carboxylic acid functionality.
2-(4-Bromophenyl)ethanol: Shares the brominated phenyl group but has an alcohol functional group instead of a dioxane ring.
2-(4-Bromophenyl)ethylamine: Contains a brominated phenyl group and an amine functional group.
Properties
CAS No. |
105515-44-4 |
|---|---|
Molecular Formula |
C14H19BrO2 |
Molecular Weight |
299.20 g/mol |
IUPAC Name |
2-(4-bromophenyl)-2-ethyl-5,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C14H19BrO2/c1-4-14(11-5-7-12(15)8-6-11)16-9-13(2,3)10-17-14/h5-8H,4,9-10H2,1-3H3 |
InChI Key |
BZOCCQZOKOZOEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OCC(CO1)(C)C)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(3-Methyl-2-oxobut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14341893.png)


![(3E)-5,5,5-trichloro-3-[hydroxy(phenyl)methylidene]-4-iminopentan-2-one](/img/structure/B14341902.png)
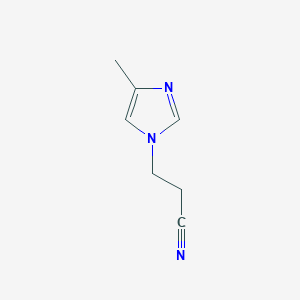
![Benzene, 1-[(1E)-2-nitro-1-propenyl]-4-(phenylmethoxy)-](/img/structure/B14341907.png)
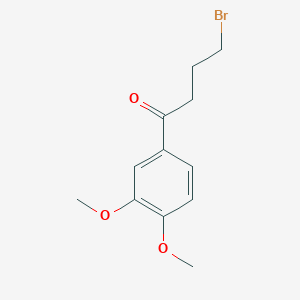
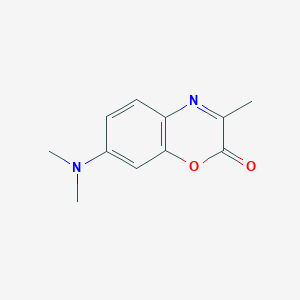
![1,1'-(Ethane-1,2-diyl)bis{4-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B14341922.png)
![1,2-Benzenediol, 4,6-bis(1,1-dimethylethyl)-3-[(2-hydroxyethyl)thio]-](/img/structure/B14341929.png)
![Benzamide, 4-methyl-N-[(phenylamino)carbonyl]-](/img/structure/B14341931.png)
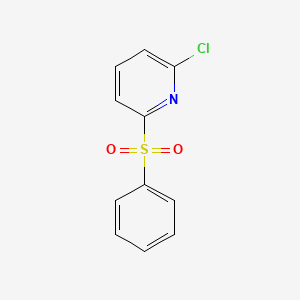
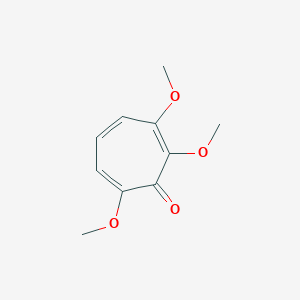
![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,17S)-8-ethoxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B14341942.png)
